molecular formula C15H13ClN4O3S B2640961 (E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173368-49-4

(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2640961
CAS RN: 1173368-49-4
M. Wt: 364.8
InChI Key: KFYIUCNNTWLNIP-OBGWFSINSA-N
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Description

(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H13ClN4O3S and its molecular weight is 364.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Studies

The compound belongs to a category of chemicals that have been studied for their synthetic routes and potential biological activities. Researchers have developed various synthetic strategies to create derivatives of benzo[d]thiazol compounds, exploring their chemical properties and potential applications in medicinal chemistry.

  • Synthesis and Biological Activity : Uma et al. (2017) described the synthesis of certain derivatives involving benzo[d]thiazol compounds, highlighting their methodology for creating compounds with potential biological activities. Their work focuses on the substitution patterns and how these affect the compounds' biological efficacy against bacteria, noting the toxicity of chlorine-substituted derivatives and their potential as antimicrobial agents (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

  • Novel Synthesis Approaches : Another study by Mohamed (2021) explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing a novel synthetic route that might have implications for producing compounds with specific structural features for further application in drug development (Mohamed, 2021).

  • One-Pot Synthesis Methods : Bade and Vedula (2015) reported on a one-pot, four-component condensation reaction for synthesizing pyrazol-thiazol derivatives. This method emphasizes efficiency and practicality in synthesizing complex molecules, which could be valuable in pharmaceutical research and development (Bade & Vedula, 2015).

  • Antimicrobial Studies : Research by Khairwar, Mishra, & Singh (2021) on novel fused heterocyclic compounds demonstrated the antimicrobial potential of synthesized compounds. Their work contributes to the understanding of how structural modifications can impact biological activities, offering a foundation for developing new antimicrobial agents (Khairwar, Mishra, & Singh, 2021).

  • Anti-Tumor Agents : Gomha, Edrees, & Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated them as anti-tumor agents. Their findings suggest some compounds exhibit promising activities against hepatocellular carcinoma cell lines, highlighting the potential of these derivatives in cancer research (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

methyl 2-[6-chloro-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-19-11(5-6-17-19)14(22)18-15-20(8-13(21)23-2)10-4-3-9(16)7-12(10)24-15/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYIUCNNTWLNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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